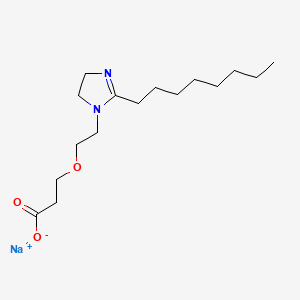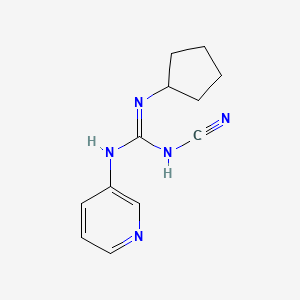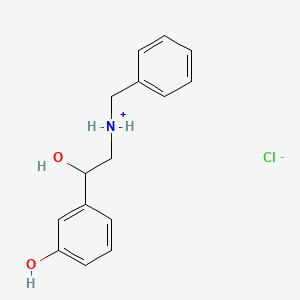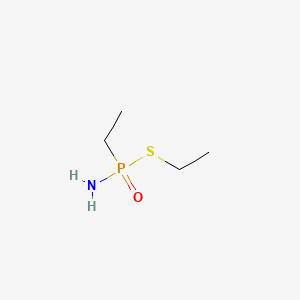
S-Ethyl ethylphosphonothioamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl ethylphosphonothioamidate is an organophosphorus compound with the molecular formula C4H12NOPS. This compound is characterized by the presence of a phosphonothioamidate group, which includes phosphorus, sulfur, nitrogen, and ethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl ethylphosphonothioamidate typically involves the reaction of ethylphosphonothioic dichloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5P(S)Cl2 + 2C2H5NH2 → C4H12NOPS + 2HCl
This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl ethylphosphonothioamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioates.
Reduction: It can be reduced to form phosphonothioamides.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonothioate and phosphonothioamide derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
S-Ethyl ethylphosphonothioamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of S-Ethyl ethylphosphonothioamidate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- S-Ethyl ethylphosphonamidothioate
- S-Methyl methylphosphonothioamidate
- S-Propyl propylphosphonothioamidate
Uniqueness
S-Ethyl ethylphosphonothioamidate is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
26350-28-7 |
|---|---|
Fórmula molecular |
C4H12NOPS |
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
[amino(ethylsulfanyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H12NOPS/c1-3-7(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) |
Clave InChI |
BIHHIFKEHSUGQL-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(N)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


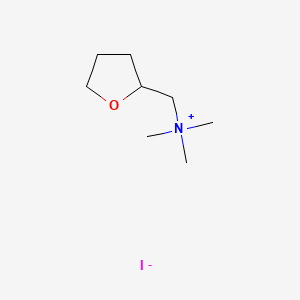
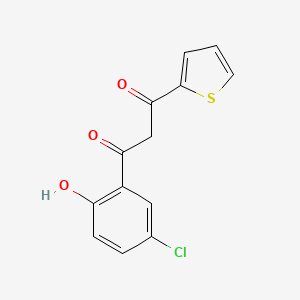
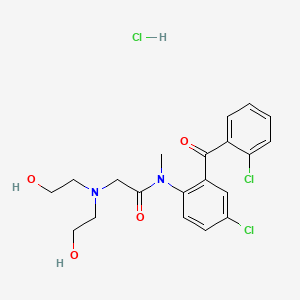
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

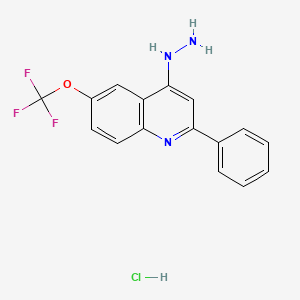
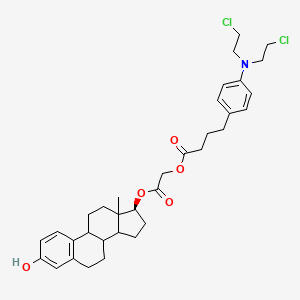
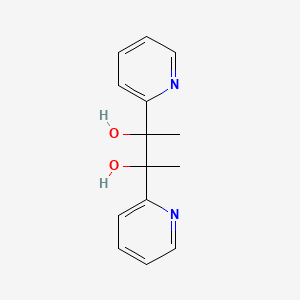
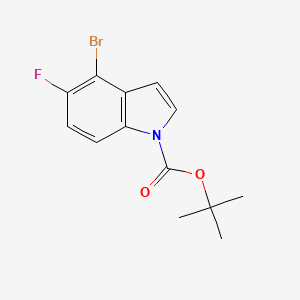
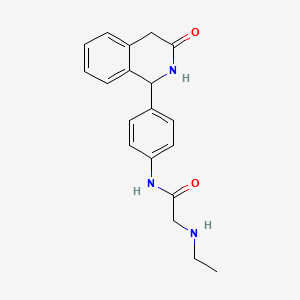
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
